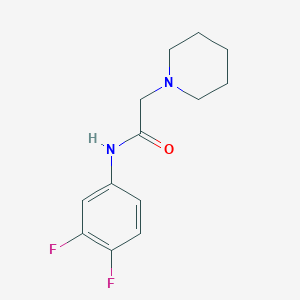
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as CGP 7930, is a selective antagonist of the GABAB receptor. It has been extensively studied for its potential therapeutic applications in various neurological disorders.
Aplicaciones Científicas De Investigación
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been investigated for its potential use in the treatment of neuropathic pain, drug addiction, and alcoholism.
Mecanismo De Acción
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 acts as a selective antagonist of the GABAB receptor. This receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the GABAB receptor leads to the inhibition of neurotransmitter release, which results in the inhibition of neuronal activity. By blocking the GABAB receptor, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 enhances neurotransmitter release and increases neuronal activity.
Biochemical and Physiological Effects:
In animal models, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been shown to have anxiolytic, antidepressant, and anticonvulsant effects. It has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. In addition, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has been shown to reduce neuropathic pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 is a selective antagonist of the GABAB receptor, which makes it a valuable tool for studying the role of this receptor in various neurological disorders. However, it is important to note that 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has limitations as a research tool. It has relatively low potency and selectivity compared to other GABAB receptor antagonists, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930. One area of interest is the potential use of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 in the treatment of drug addiction and alcoholism. Another area of interest is the development of more potent and selective GABAB receptor antagonists for use as research tools. Finally, there is interest in investigating the role of the GABAB receptor in other neurological disorders, such as epilepsy and schizophrenia.
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 is a selective antagonist of the GABAB receptor that has potential therapeutic applications in various neurological disorders. It has been extensively studied for its anxiolytic, antidepressant, and anticonvulsant effects, as well as its potential use in the treatment of neuropathic pain, drug addiction, and alcoholism. While 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 has limitations as a research tool, it remains a valuable tool for studying the role of the GABAB receptor in various neurological disorders.
Métodos De Síntesis
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930 involves the reaction of 4-chloro-3-methylphenol with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetophenone. This intermediate is then reacted with 5-methyl-2-thio-1,3-thiazole-4-carboxylic acid to form 2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide 7930.
Propiedades
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(5-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c1-8-5-10(3-4-11(8)14)18-7-12(17)16-13-15-6-9(2)19-13/h3-6H,7H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTLLJQEZZYGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NC=C(S2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![3-methyl-2-{[(4-methylphenyl)sulfonyl]methyl}-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B5039703.png)
![5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)
![5-{2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039725.png)
![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-(2-thienyl)-1-propanone](/img/structure/B5039728.png)
![ethyl 1-[(methylthio)acetyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5039730.png)
![(3-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5039743.png)
![2-[{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(ethyl)amino]ethanol](/img/structure/B5039746.png)

![1-(4-fluorobenzyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5039759.png)
![diphenylmethanone O-{[(3,4-dichlorophenyl)amino]carbonyl}oxime](/img/structure/B5039769.png)